molecular formula C18H14F3N3OS2 B2857916 2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392301-91-6

2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2857916
CAS No.: 392301-91-6
M. Wt: 409.45
InChI Key: BPIMSUABCLCCSF-UHFFFAOYSA-N
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Description

2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a trifluoromethyl group, a thiadiazole ring, and a benzamide moiety

Scientific Research Applications

2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the presence of the trifluoromethyl group which enhances biological activity.

    Agrochemicals: The compound can be used in the development of pesticides and herbicides.

    Materials Science: It is investigated for its potential use in the synthesis of advanced materials with unique electronic and optical properties.

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could be interesting to explore its interactions with various biological targets and to investigate its potential uses in medicine or other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be introduced via a nucleophilic substitution reaction using 3-(trifluoromethyl)benzyl chloride.

    Coupling with Benzamide: The final step involves coupling the thiadiazole intermediate with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Oxidized sulfur derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, while the thiadiazole ring can interact with various enzymes and receptors. The benzamide moiety can form hydrogen bonds with target proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(5-((3-(trifluoromethyl)phenyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
  • 2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)benzamide
  • 2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Uniqueness

The unique combination of the trifluoromethyl group, thiadiazole ring, and benzamide moiety in 2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

2-methyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS2/c1-11-5-2-3-8-14(11)15(25)22-16-23-24-17(27-16)26-10-12-6-4-7-13(9-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIMSUABCLCCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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